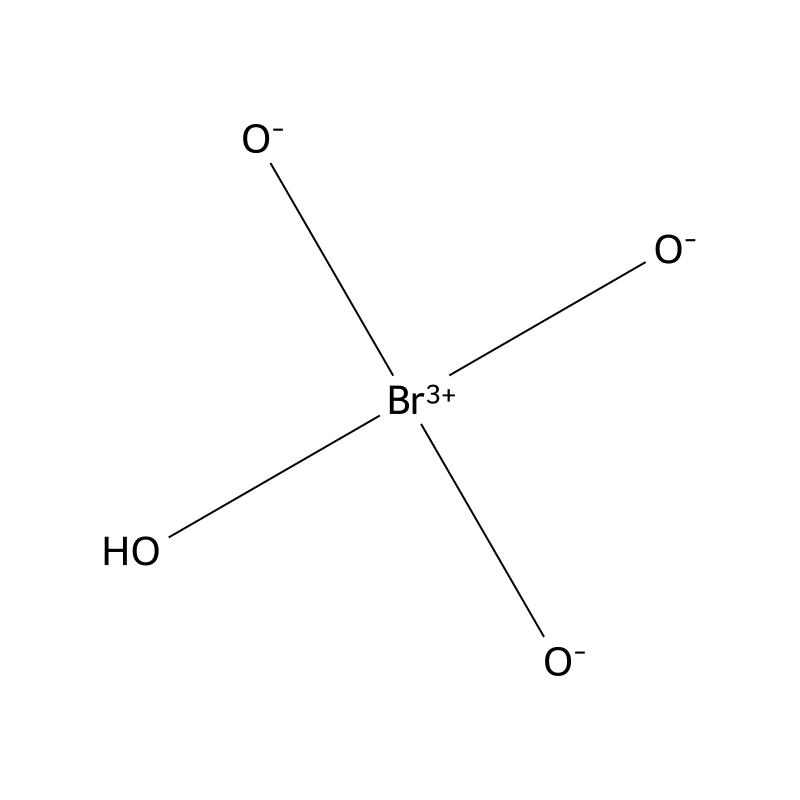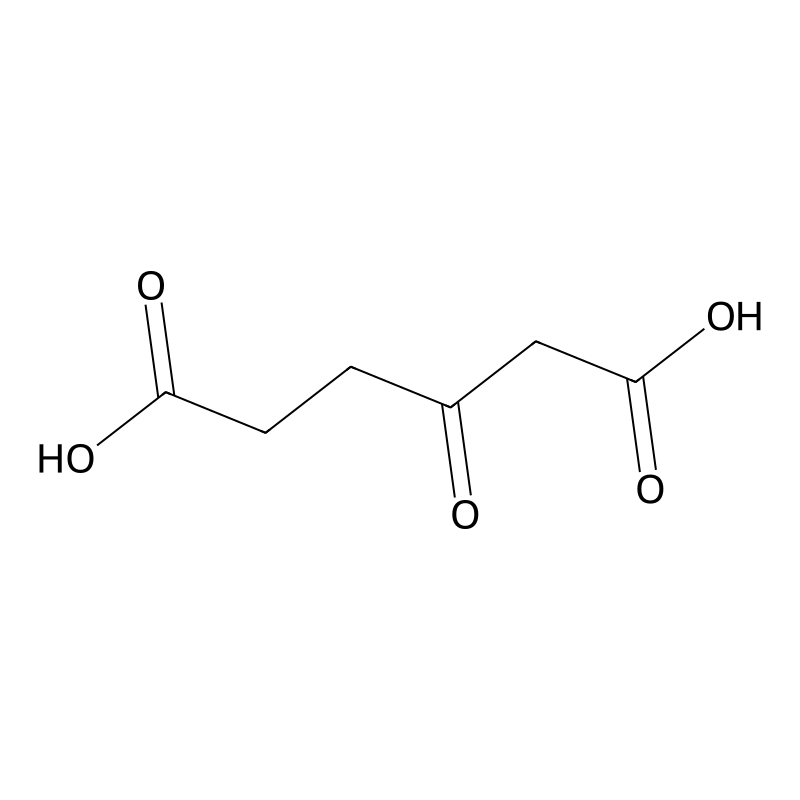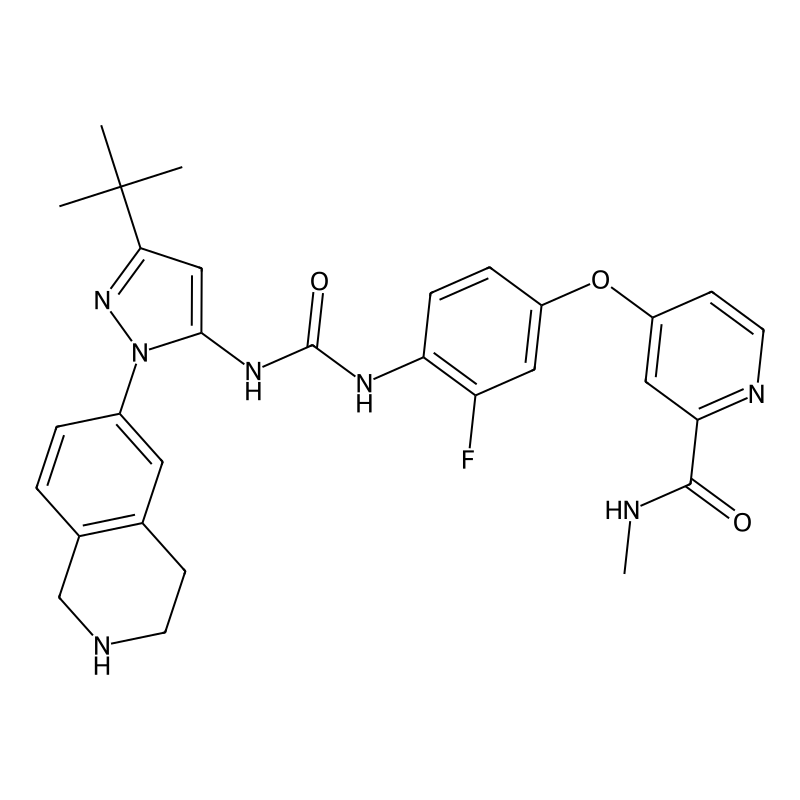Perbromic acid
BrHO4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
BrHO4
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Perbromic acid is an inorganic compound with the chemical formula HBrO₄. It is characterized as a colorless liquid that is highly unstable and acts as a strong acid and oxidizing agent. The oxidation state of bromine in perbromic acid is +7, making it the most unstable of the halogen(VII) oxoacids. Upon standing, perbromic acid decomposes rapidly into bromic acid and oxygen, releasing toxic brown bromine vapors . It is important to note that while dilute solutions of perbromic acid are slow oxidizing agents, concentrated solutions can act more aggressively, oxidizing various substances rapidly .
Perbromic acid is synthesized primarily through the protonation of the perbromate ion. This process typically involves the following methods:
- Reaction with Strong Acids: Perbromates can be treated with strong acids like sulfuric acid to yield perbromic acid.
- Electrochemical Methods: Some recent studies have explored electrochemical synthesis methods for producing perbromate ions, which can subsequently be converted to perbromic acid .
- Radiolysis: Historical methods include generating perbromic acid through the decay of radioactive selenate samples exposed to gamma radiation, which leads to the formation of bromine crystals that react with water .
Research on the interactions involving perbromic acid primarily focuses on its reactivity with various substrates:
- Redox Reactions: Studies indicate that perbromic acid can engage in redox reactions with metals and other reducing agents.
- Catalytic Decomposition: The presence of certain metal ions can catalyze the decomposition of perbromic acid into less reactive species, thereby influencing its stability and reactivity .
Perbromic acid shares similarities with other halogen oxoacids, particularly those containing bromine or chlorine. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Oxidation State | Stability | Key Characteristics |
|---|---|---|---|---|
| Perbromic Acid | HBrO₄ | +7 | Unstable | Strong oxidizer, decomposes rapidly |
| Bromic Acid | HBrO₃ | +5 | More stable | Less potent oxidizer than perbromic acid |
| Chloric Acid | HClO₃ | +5 | Stable | Stronger oxidizer than bromic acids |
| Perchloric Acid | HClO₄ | +7 | Very stable | Extremely strong oxidizer |
| Iodic Acid | HIO₃ | +5 | Stable | Weaker oxidizing agent compared to bromine acids |
Perbromic acid's unique feature lies in its extreme instability and powerful oxidizing capability at higher concentrations compared to other halogen oxoacids .
XLogP3
Wikipedia
Bromine tetraoxide








